molecular formula C24H22N2O2 B2463123 N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide CAS No. 851403-02-6

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide

Cat. No.: B2463123
CAS No.: 851403-02-6
M. Wt: 370.452
InChI Key: AUQRFRSHQKSMCY-UHFFFAOYSA-N
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Description

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide is a chemical compound known for its unique structure and versatile applications in scientific research. This compound is characterized by the presence of a quinoline moiety linked to a naphthamide group, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide typically involves the following steps:

    Formation of the Quinoline Intermediate: The quinoline intermediate can be synthesized through a Friedländer reaction, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.

    Alkylation: The quinoline intermediate is then alkylated using ethyl halides under basic conditions to introduce the ethyl group.

    Amidation: The final step involves the reaction of the alkylated quinoline with 2-naphthoic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired naphthamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where halogenated derivatives react with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated quinoline derivatives with amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives of the quinoline moiety.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide is widely used in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: In the study of enzyme inhibition and as a fluorescent probe for imaging applications.

    Industry: Used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways.

    Pathways Involved: It can affect signaling pathways related to cell proliferation, apoptosis, and inflammation, making it a candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-methylbenzamide
  • N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-fluorobenzamide
  • N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,3-diphenylpropanamide

Uniqueness

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide stands out due to its unique combination of a quinoline and naphthamide moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in scientific research and industry.

Biological Activity

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide is a synthetic compound that has garnered attention in medicinal chemistry due to its notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline moiety linked to a naphthamide group, which contributes to its distinct biological properties. The molecular formula is C24H22N2O2C_{24}H_{22}N_{2}O_{2} with a molecular weight of approximately 370.45 g/mol. Its structure can be depicted as follows:

PropertyValue
Molecular Formula C24H22N2O2C_{24}H_{22}N_{2}O_{2}
Molecular Weight 370.45 g/mol
IUPAC Name N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide
CAS Number 851403-02-6

This compound exhibits its biological effects primarily through interactions with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE), which is significant for neurodegenerative disease treatment, particularly Alzheimer's disease. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.
  • Antiproliferative Effects : Studies indicate that this compound can induce antiproliferative effects in various cancer cell lines by modulating signaling pathways related to cell growth and apoptosis. It interacts with DNA and may disrupt replication processes.
  • Anti-inflammatory Activity : The quinoline scaffold is known for its anti-inflammatory properties, which may be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Biological Activity and Pharmacological Applications

The biological activity of this compound has been evaluated in several studies:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

Cell LineIC50 (µM)
MCF7 (Breast Cancer)5.4
A549 (Lung Cancer)4.8
HeLa (Cervical Cancer)6.0

These results suggest that the compound could be a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has also shown antimicrobial properties against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

These findings highlight its potential use as an antibacterial agent .

Case Studies and Research Findings

Several case studies have been published detailing the efficacy of similar compounds with quinoline structures:

  • Neuroprotection : A study demonstrated that derivatives of quinoline could protect neuronal cells from oxidative stress by enhancing antioxidant defenses and reducing apoptosis markers .
  • Combination Therapy : Research indicates that when used in combination with standard chemotherapy agents, this compound may enhance therapeutic efficacy while reducing side effects .

Properties

CAS No.

851403-02-6

Molecular Formula

C24H22N2O2

Molecular Weight

370.452

IUPAC Name

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide

InChI

InChI=1S/C24H22N2O2/c1-15-11-21-14-20(24(28)26-22(21)12-16(15)2)9-10-25-23(27)19-8-7-17-5-3-4-6-18(17)13-19/h3-8,11-14H,9-10H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

AUQRFRSHQKSMCY-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3=CC4=CC=CC=C4C=C3

solubility

not available

Origin of Product

United States

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